molecular formula C12H16N2O2 B1525464 3-Amino-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315365-06-0

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Cat. No. B1525464
M. Wt: 220.27 g/mol
InChI Key: USOYCZDVOSHASX-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1315365-06-0 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 3-amino-1-(2-methoxyphenyl)-2-piperidinone . The compound is stored at a temperature of 4°C and it is in the form of oil .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is 1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical form of “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is oil . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of N-Heterocycles

  • Research by Figueiredo et al. (2006) developed an efficient method to activate hydroxyl groups for the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines, demonstrating the compound's utility in drug-like molecule synthesis (R. D. de Figueiredo, R. Fröhlich, & M. Christmann, 2006).

Reaction Mechanisms

  • Castro et al. (2001) studied the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, providing insights into the electron-withdrawing effects and the formation of zwitterionic tetrahedral intermediates (E. Castro, L. Leandro, N. Quesieh, & J. Santos, 2001).

Antimicrobial Activity

Molecular Docking and Biological Investigation

  • Mohanraj and Ponnuswamy (2018) conducted synthesis, characterization, and biological investigation of N-acyl derivatives, including antimicrobial activity and DNA binding studies, highlighting the potential pharmacological effects of these compounds (V. Mohanraj & S. Ponnuswamy, 2018).

Pharmacological Potential

  • A study by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives showed promising antiarrhythmic and antihypertensive effects, indicating the therapeutic potential of compounds with a methoxyphenyl piperazine moiety (Barbara Malawska, Katarzyna Kulig, et al., 2002).

Safety And Hazards

The safety information for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOYCZDVOSHASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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